

# Supercritical CO2 Extraction of Torularhodin: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Torularhodin*

Cat. No.: *B1231415*

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## Introduction

**Torularhodin**, a xanthophyll carotenoid synthesized by red yeasts of the *Rhodotorula* and *Sporobolomyces* genera, is gaining significant interest for its potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its unique chemical structure, featuring a terminal carboxylic group, contributes to its notable antioxidant capacity, potentially surpassing that of  $\beta$ -carotene.[1][3] Traditional solvent-based extraction methods for **Torularhodin** often utilize toxic solvents, which can contaminate the final product and are environmentally detrimental. Supercritical CO2 (SC-CO2) extraction offers a green and efficient alternative, enabling the selective isolation of high-purity **Torularhodin**. [2][4]

These application notes provide a detailed protocol for the selective extraction of **Torularhodin** from red yeast biomass using a two-step SC-CO2 process. The initial step removes apolar carotenoids, followed by a second step using a co-solvent to extract the more polar **Torularhodin**. [1]

## Data Presentation

### Table 1: Supercritical CO2 Extraction Parameters for Selective Torularhodin Isolation

| Parameter           | Step 1: Apolar Carotenoid Extraction | Step 2: Torularhodin Extraction |
|---------------------|--------------------------------------|---------------------------------|
| Supercritical Fluid | Carbon Dioxide (CO2)                 | Carbon Dioxide (CO2)            |
| Co-solvent          | None                                 | Ethanol                         |
| Temperature         | 40°C - 60°C                          | 40°C - 60°C                     |
| Pressure            | 300 bar - 500 bar                    | 300 bar - 500 bar               |
| CO2 Flow Rate       | 6 L/min                              | 6 L/min                         |

**Table 2: Influence of Extraction Conditions on Torularhodin Purity**

| Temperature (°C) | Pressure (bar) | Torularhodin Purity (% of total carotenoids) |
|------------------|----------------|----------------------------------------------|
| 40               | 300            | 97.9 ± 0.88[1][4]                            |
| 40               | 500            | > 95.2[1]                                    |
| 60               | 300            | > 95.2[1]                                    |
| 60               | 500            | > 95.2[1]                                    |

Note: The highest purity of **Torularhodin** was achieved at 40°C and 300 bar in the second step of the extraction process.[1][4]

**Table 3: Comparison of Supercritical CO2 Extraction and Conventional Solvent Extraction for Total Carotenoids**

| Extraction Method      | Total Carotenoid Yield (µg/g dry weight) | Major Carotenoid Extracted | Notes                                               |
|------------------------|------------------------------------------|----------------------------|-----------------------------------------------------|
| Supercritical CO2      | 332.09 ± 27.32                           | Torularhodin[5]            | Preserves the integrity of carotenoids.[6]          |
| Conventional (Acetone) | 19.9 ± 2.74[6]                           | β-carotene[6][5]           | Saponification step can degrade Torularhodin.[6][5] |

## Experimental Protocols

### Biomass Preparation and Cell Lysis

Effective extraction of intracellular carotenoids like **Torularhodin** necessitates a cell disruption step prior to SC-CO2 extraction.[1]

Materials:

- Red yeast biomass (e.g., *Rhodotorula* sp.)
- Glass beads (0.1 M)
- Sodium bicarbonate solution (0.1 M NaHCO3)
- Lyophilizer

Protocol:

- Harvest the yeast cells from the culture medium via centrifugation.
- Wash the cell pellet with distilled water.
- Resuspend the biomass in 0.1 M NaHCO3 solution.
- Add glass beads to the cell suspension.
- Disrupt the cell walls using a mechanical method, such as vortexing or a bead beater.

- Lyophilize (freeze-dry) the lysed biomass to remove water content.[\[7\]](#)

## Two-Step Supercritical CO<sub>2</sub> Extraction of Torularhodin

This protocol is based on the selective extraction method developed for isolating high-purity **Torularhodin**.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Equipment:

- Supercritical fluid extraction (SFE) system
- High-pressure CO<sub>2</sub> pump
- Co-solvent pump
- Extraction vessel
- Back-pressure regulator
- Collection vessel

Protocol:

### Step 1: Extraction of Apolar Carotenoids

- Load the dried, lysed yeast biomass into the extraction vessel.
- Pressurize the system with CO<sub>2</sub> to the desired pressure (e.g., 300 bar).
- Heat the extraction vessel to the set temperature (e.g., 40°C).
- Initiate the flow of supercritical CO<sub>2</sub> through the vessel at a constant rate (e.g., 6 L/min).[\[1\]](#)
- Collect the extract, which will primarily contain apolar carotenoids like  $\beta$ -carotene,  $\gamma$ -carotene, and torulene, in the collection vessel.[\[1\]](#) This fraction will be orange in color.[\[1\]](#)[\[4\]](#)
- Continue the extraction until the extract runs clear, indicating that the majority of the apolar carotenoids have been removed.

## Step 2: Selective Extraction of **Torularhodin**

- Following Step 1, maintain the temperature and pressure (e.g., 40°C and 300 bar).
- Introduce ethanol as a co-solvent into the supercritical CO<sub>2</sub> stream.
- Continue the extraction with the CO<sub>2</sub>-ethanol mixture.
- Collect the red-colored extract, which is highly enriched in **Torularhodin**, in a separate collection vessel.<sup>[1][4]</sup>
- Continue the extraction until the extract becomes colorless.

## Quantification of **Torularhodin**

The purity and concentration of **Torularhodin** in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

Materials:

- HPLC system with a suitable column (e.g., C18)
- UV/Vis detector
- **Torularhodin** standard
- Appropriate mobile phase solvents

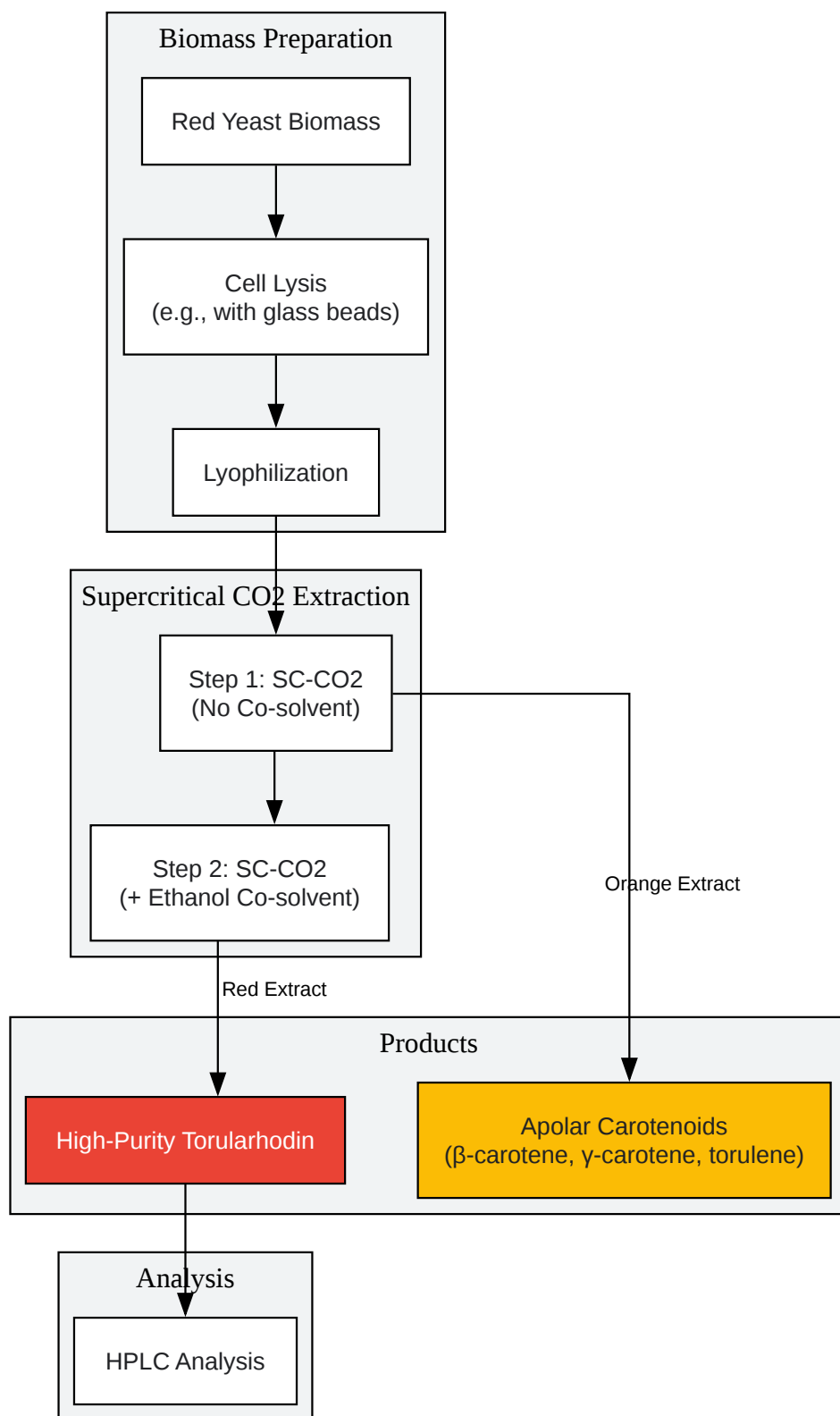
Protocol:

- Dissolve a known amount of the dried extract from Step 2 in a suitable solvent.
- Filter the sample through a 0.22 µm syringe filter.
- Inject the sample into the HPLC system.
- Monitor the elution profile at the maximum absorption wavelength of **Torularhodin** (approximately 498 nm).<sup>[1]</sup>

- Identify the **Torularhodin** peak by comparing the retention time with that of the standard.
- Quantify the amount of **Torularhodin** by comparing the peak area with a standard curve generated from known concentrations of the **Torularhodin** standard.

## Visualizations

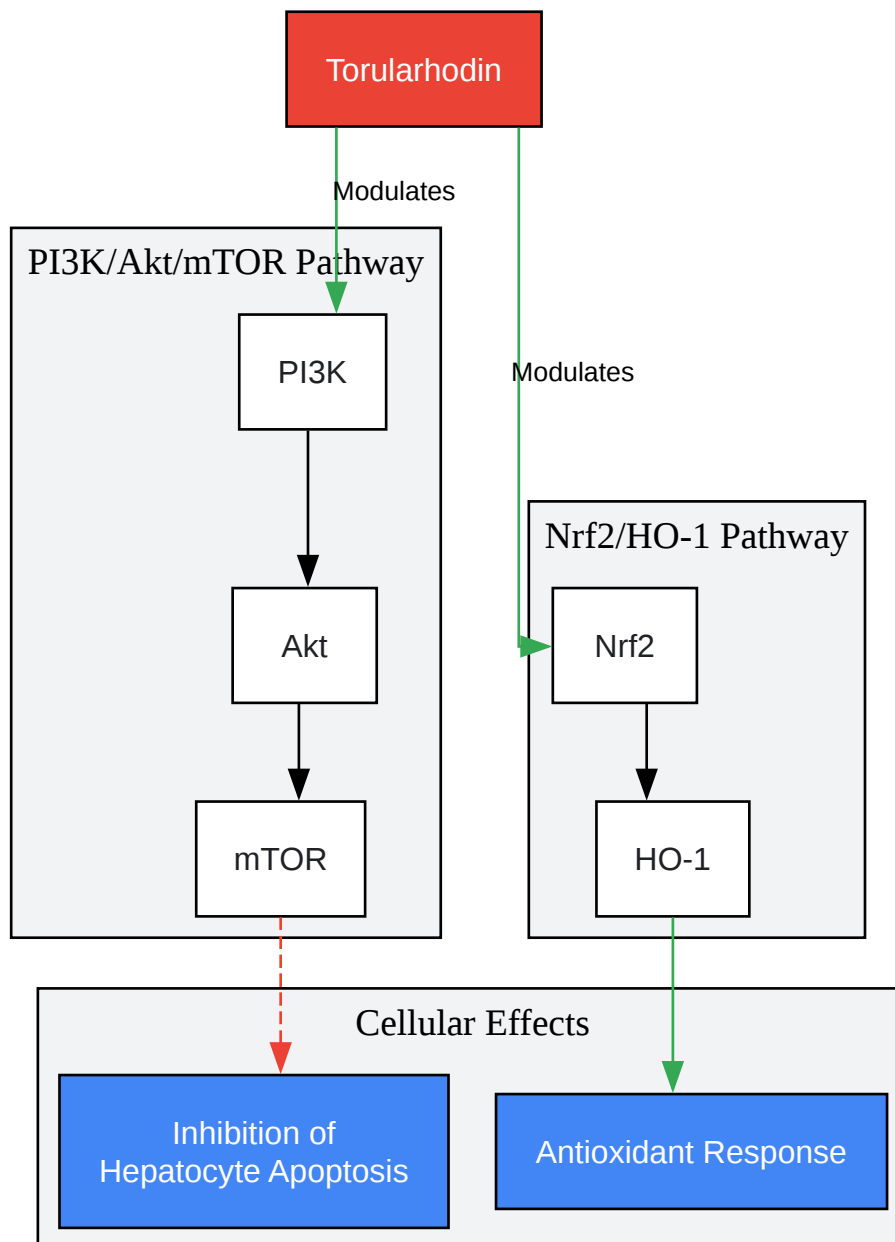
### Experimental Workflow for Supercritical CO<sub>2</sub> Extraction of Torularhodin



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Caption: Workflow for selective **Torularhodin** extraction.

## Putative Signaling Pathways Modulated by Torularhodin



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